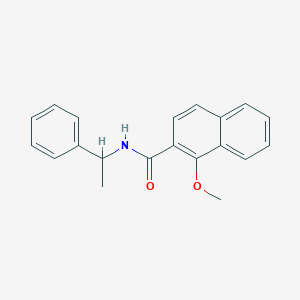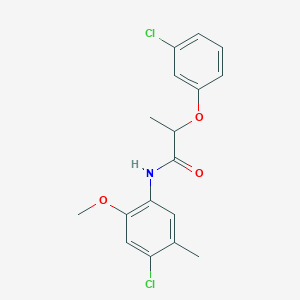![molecular formula C22H28N2O6 B4073900 Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperazine](/img/structure/B4073900.png)
Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperazine
Descripción general
Descripción
Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivative. . The piperazine derivative, 1-[4-(3-phenoxyphenoxy)butyl]piperazine, is a compound that features a piperazine ring substituted with a butyl chain linked to a phenoxyphenoxy group. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperazine typically involves multiple steps. The initial step often includes the preparation of the piperazine derivative. This can be achieved by reacting piperazine with 1-bromo-4-(3-phenoxyphenoxy)butane under basic conditions to form 1-[4-(3-phenoxyphenoxy)butyl]piperazine. The final step involves the reaction of this derivative with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperazine can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds.
Aplicaciones Científicas De Investigación
Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy groups may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Oxalic acid: A simple dicarboxylic acid with strong acidic properties.
Piperazine: A cyclic organic compound with two nitrogen atoms at opposite positions in the ring.
Phenoxyphenoxy derivatives: Compounds with similar structural features but different substituents.
Uniqueness
Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperazine is unique due to its combination of oxalic acid and a substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.C2H2O4/c1-2-7-18(8-3-1)24-20-10-6-9-19(17-20)23-16-5-4-13-22-14-11-21-12-15-22;3-1(4)2(5)6/h1-3,6-10,17,21H,4-5,11-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNOKEJAKNROBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone](/img/structure/B4073819.png)




![1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4073867.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B4073872.png)
![1-[2-(4-Methylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4073875.png)


![1-[3-(2-Tert-butylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4073907.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B4073912.png)

![(4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone](/img/structure/B4073919.png)
